molecular formula C12H10O4 B2687163 7-hydroxy-3-propionyl-2H-chromen-2-one CAS No. 500364-48-7

7-hydroxy-3-propionyl-2H-chromen-2-one

Cat. No. B2687163
CAS RN: 500364-48-7
M. Wt: 218.208
InChI Key: NZLKCRHSDZUCGA-UHFFFAOYSA-N
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Description

“7-hydroxy-3-propionyl-2H-chromen-2-one” is a chemical compound with the CAS Number: 500364-48-7 . It has a molecular weight of 218.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10O4/c1-2-10(14)9-5-7-3-4-8(13)6-11(7)16-12(9)15/h3-6,13H,2H2,1H3 . This indicates the compound has 12 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-hydroxy-3-propionyl-2H-chromen-2-one” are not fully detailed in the retrieved data. The compound has a molecular weight of 218.21 .

Scientific Research Applications

Medical Science

Coumarin derivatives, such as 7-hydroxy-3-propionyl-2H-chromen-2-one, have a myriad of applications in medical science . They are associated with various biological activities such as antiviral , antibacterial , antimicrobial , anticoagulant , anti-inflammatory , anticancer , anticonvulsant , and antioxidant properties.

Biomedical Research

In the field of biomedical research, these compounds are being studied for their potential therapeutic effects. For instance, they have shown promising results in inhibiting platelet aggregation and steroid 5α-reductase , which could have significant implications for treating cardiovascular diseases and hormonal disorders, respectively.

Industrial Applications

Coumarin derivatives are also used in various industrial branches . They serve as optical brighteners , photosensitizers , and fluorescent and laser dyes .

Food, Perfume, and Cosmetic Additives

These compounds are used as additives in food, perfumes, cosmetics, and pharmaceuticals . Their unique chemical properties contribute to the enhancement of flavor, fragrance, and therapeutic benefits of these products.

Drug and Pesticidal Preparations

The novel compounds are utilized in drug and pesticidal preparations . Their biological activities make them effective ingredients in the formulation of new drugs and pesticides.

Synthesis Methods

Synthetic chemists are actively engaged in developing new and superior methods for the isolation of coumarin derivatives . The most widely used method for their synthesis is Pechmann reaction , which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst .

properties

IUPAC Name

7-hydroxy-3-propanoylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-10(14)9-5-7-3-4-8(13)6-11(7)16-12(9)15/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLKCRHSDZUCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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